molecular formula C8H16Cl2N2S B3807847 [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

Cat. No. B3807847
M. Wt: 243.20 g/mol
InChI Key: SCVQRWUOGIOZQD-UHFFFAOYSA-N
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Description

The compound “[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride” is a derivative of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .


Molecular Structure Analysis

Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anticancer Potential

Certain thiazole-based compounds, such as tiazofurin, possess anticancer activity. [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride might be evaluated for its cytotoxic effects on cancer cells, potentially contributing to cancer treatment strategies .

Antioxidant Properties

Thiazoles are known for their antioxidant activity. Investigating the radical-scavenging ability of [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride could reveal its potential as an antioxidant agent, protecting cells from oxidative stress .

Hepatoprotective Effects

Studies have shown that thiazole derivatives may have hepatoprotective properties. Researchers could explore whether [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride offers protection against liver damage or supports liver health .

Anti-Alzheimer’s Activity

Given the interest in developing drugs for Alzheimer’s disease, it’s worth investigating whether [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride has any potential in this area. Thiazoles have been explored as candidates for managing neurodegenerative conditions .

Antihypertensive Effects

Thiazole-containing compounds may influence blood pressure regulation. Researchers could assess whether [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride exhibits antihypertensive properties, potentially aiding in hypertension management .

Industrial Applications

Beyond the biological realm, thiazoles find applications in industry. Investigate whether [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride can be used as a catalyst, dye, or in other industrial processes .

Other Potential Uses

Consider exploring additional applications, such as its role in liquid crystals, sensors, or sunscreens. Thiazoles have diverse uses, and [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride might contribute to these fields .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential of thiazole derivatives in various applications .

properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-8(2,3)6-5-11-7(4-9)10-6;;/h5H,4,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVQRWUOGIOZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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